N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide, also known as ABT-239, is a novel and potent inhibitor of histamine H3 receptors. It has been widely studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Wissenschaftliche Forschungsanwendungen
Inhibitor of Plasminogen Activation
N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide has been studied for its potent inhibitory effect on plasminogen activation. Specifically, a related compound, amino methyl cyclohexane carboxylic acid (AMCA), was shown to significantly inhibit plasminogen activation, a critical step in the fibrinolysis process. This inhibitory action makes AMCA a potential candidate for therapeutic applications in conditions where control over fibrinolysis is necessary. The study also highlights AMCA's rapid metabolism and excretion, characteristics favorable for a drug with acute applications (Andersson et al., 2009).
Arthropod Repellent
Another application in scientific research is in the field of arthropod repellency. Optically active derivatives of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide, such as (1S, 2'S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), have been synthesized and evaluated for their effectiveness as arthropod repellents. SS220, in particular, was found to be as effective as common repellents like Deet and Bayrepel against mosquitoes such as Aedes aegypti and Anopheles stephensi. The synthesis of SS220 involves a chiral Diels-Alder reaction, and its efficacy in repelling disease vectors suggests its potential as a valuable tool in public health (Klun et al., 2003).
Orexin Receptor Antagonist
Additionally, derivatives of N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide have been investigated in the context of treating insomnia. For instance, a novel orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has shown promise in this regard. The detailed metabolic pathway and excretion profile of this compound underline its potential as a therapeutic agent, with most of the drug-related material being eliminated via feces and a smaller fraction through urine (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-8-14-12-15(9-10-21-17(14)11-13)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSFIMZFTLNUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.